
4-Methylphenyl 3-(2-hydroxyphenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylphenyl 3-(2-hydroxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-methylphenyl group and a 2-hydroxyphenyl group connected through a prop-2-enoate linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 3-(2-hydroxyphenyl)prop-2-enoate typically involves the esterification of 4-methylphenol with 3-(2-hydroxyphenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic resins or metal oxides can be used to facilitate the esterification reaction. The product is then isolated and purified using techniques like distillation or crystallization.
化学反应分析
Types of Reactions
4-Methylphenyl 3-(2-hydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
4-Methylphenyl 3-(2-hydroxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-Methylphenyl 3-(2-hydroxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- Methyl 3-(4-hydroxyphenyl)prop-2-enoate
- Methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Methyl 3-(3-methylphenyl)prop-2-enoate
Comparison
4-Methylphenyl 3-(2-hydroxyphenyl)prop-2-enoate is unique due to the presence of both a 4-methylphenyl group and a 2-hydroxyphenyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the 4-methyl group can influence the compound’s reactivity and stability, while the 2-hydroxy group can enhance its biological activity.
属性
CAS 编号 |
63177-56-0 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC 名称 |
(4-methylphenyl) 3-(2-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H14O3/c1-12-6-9-14(10-7-12)19-16(18)11-8-13-4-2-3-5-15(13)17/h2-11,17H,1H3 |
InChI 键 |
AYJQAIRVPJHIAC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



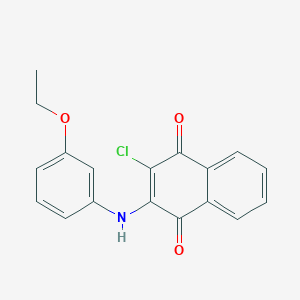
![5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14501669.png)
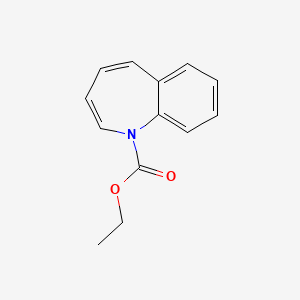
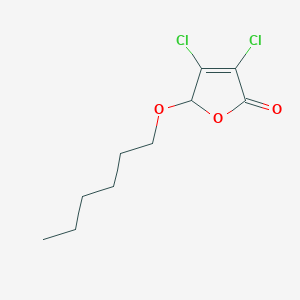
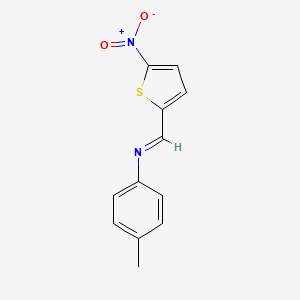


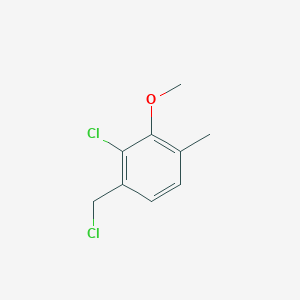
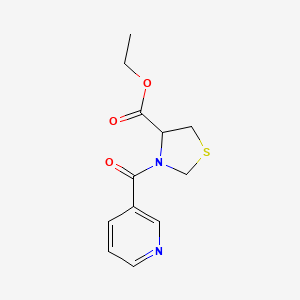
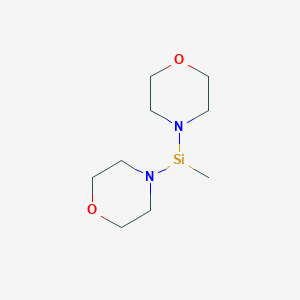
![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)
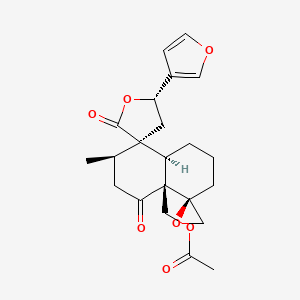
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501742.png)
